

Petromurin C: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Petromurin C*

Cat. No.: *B8070036*

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Abstract

Petromurin C, a bis-indolyl benzenoid natural product, has emerged as a compound of significant interest in cancer research, particularly for its pro-apoptotic and autophagic activities in acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Petromurin C**. Detailed experimental protocols for key biological assays and visualizations of its signaling pathways are presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

Petromurin C was first isolated from the marine-derived fungus *Aspergillus candidus* KUFA0062, which was found in the marine sponge *Epipolasis* sp.[1][2]. Its chemical structure was elucidated through spectroscopic analysis.

Table 1: Physicochemical and In Silico Drug-Likeness Properties of **Petromurin C**[1][3]

Property	Value	Reference
Chemical Structure	[1]	
Molecular Formula	C ₂₆ H ₂₄ N ₂ O ₆	[4]
Molecular Weight	444.49 g/mol	[3]
Hydrogen Bond Donors	3	[5]
Hydrogen Bond Acceptors	7	[5]
LogP	>5	[5]

Note: The LogP value suggests low lipophilicity.

Unfortunately, specific ¹H and ¹³C NMR and mass spectrometry data for **Petromurin C** are not publicly available in the searched literature. Researchers are directed to the primary literature for more detailed spectroscopic information[4][6].

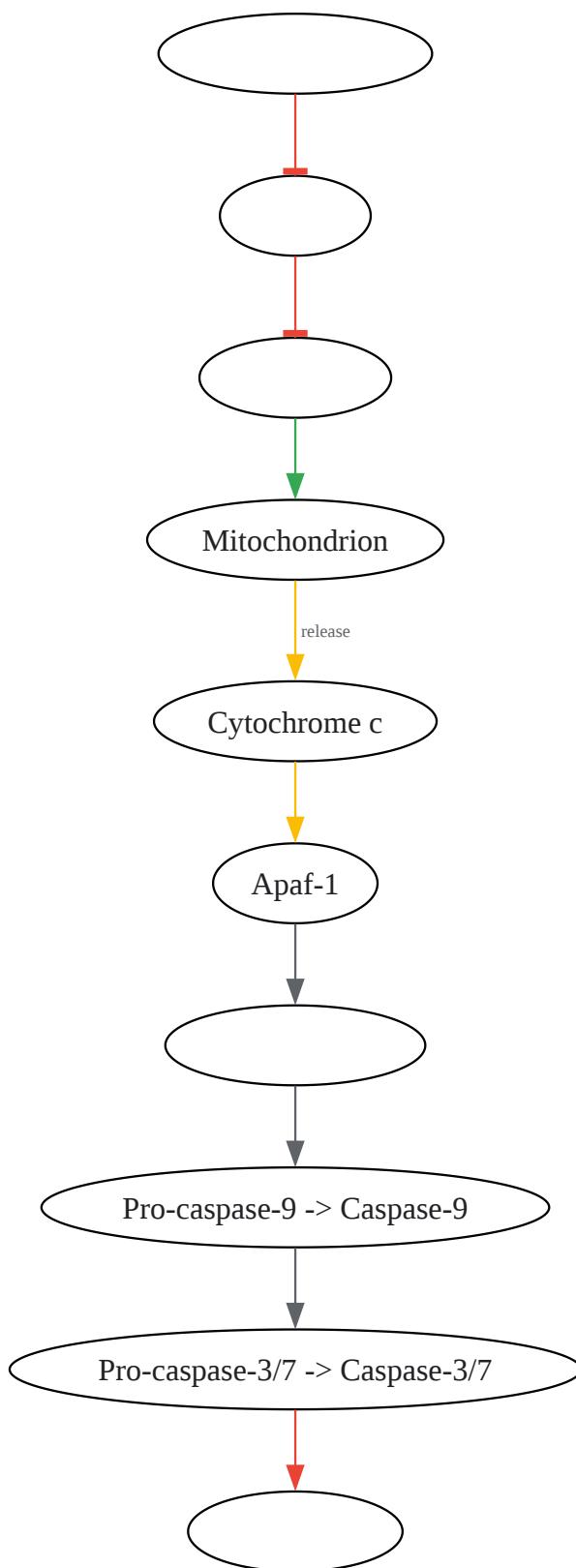
Biological Activity and Mechanism of Action

Petromurin C exhibits significant anti-leukemic activity, primarily through the induction of apoptosis and autophagy in AML cells, particularly those harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation[1][2].

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

Petromurin C triggers programmed cell death by activating the intrinsic mitochondrial apoptosis pathway[5]. This process is characterized by:

- **Downregulation of Mcl-1:** **Petromurin C** selectively reduces the expression of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family. The levels of other anti-apoptotic proteins like Bcl-2 and Bcl-xL remain largely unaffected[5].
- **Activation of Caspases:** The decrease in Mcl-1 leads to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the execution of apoptosis[5].



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Induction of Protective Autophagy

In addition to apoptosis, **Petromurin C** also induces the formation of cytoplasmic vesicles, a hallmark of autophagy, in AML cells[1]. Interestingly, this autophagic response appears to be a protective mechanism, as inhibition of autophagy with agents like bafilomycin A1 enhances **Petromurin C**-induced cell death[1].

Synergistic Effects with Gilteritinib

Petromurin C demonstrates a synergistic anti-cancer effect when used in combination with gilteritinib, a clinically approved FLT3 inhibitor[1][7]. This combination leads to a more pronounced induction of apoptosis in FLT3-ITD positive AML cells compared to either agent alone[1].

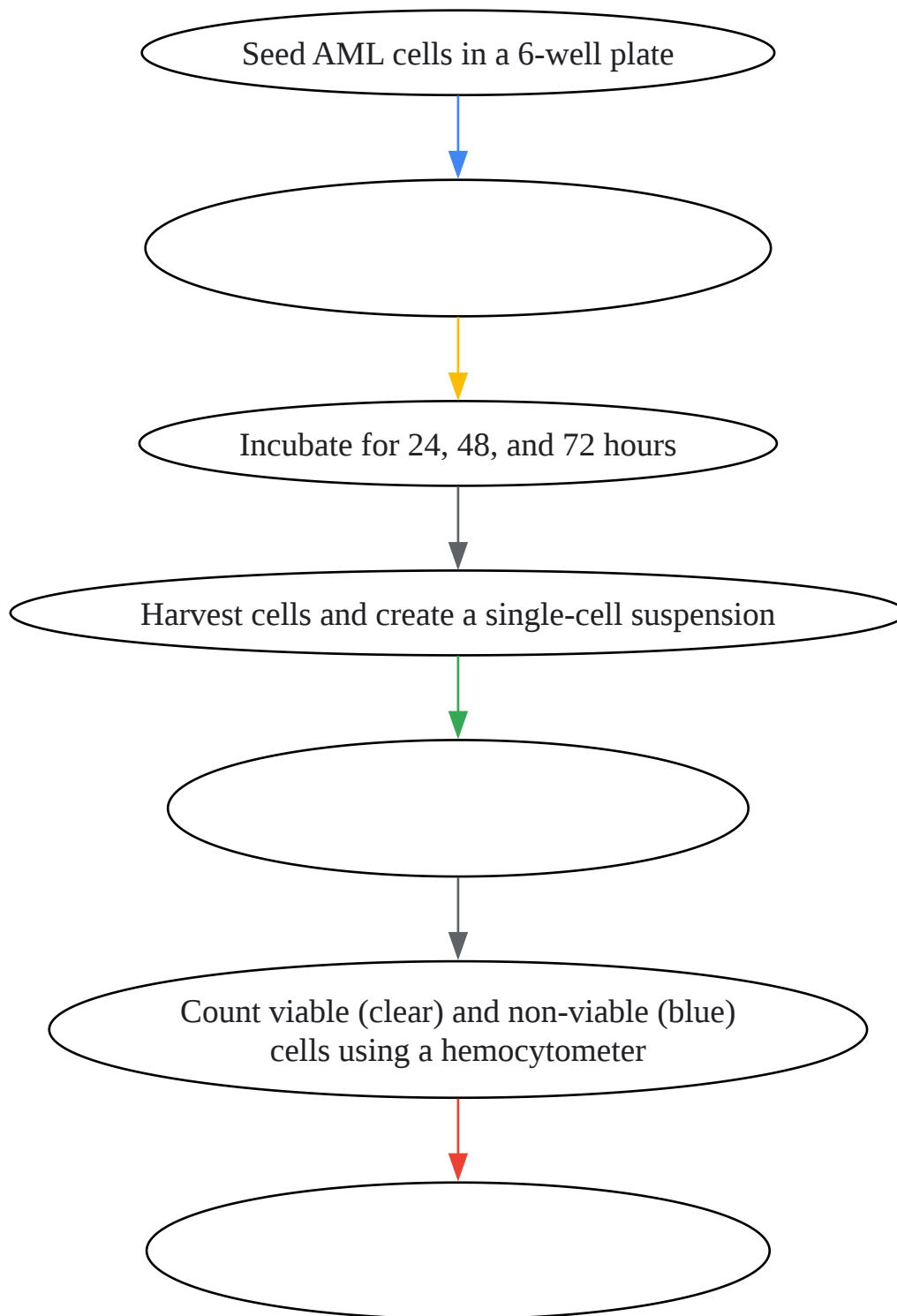
Table 2: In Vitro Activity of **Petromurin C** on AML Cell Lines[1]

Cell Line	Genotype	Assay	IC50 / Effect	Treatment Duration
MV4-11	FLT3-ITD	Cell Viability	~30 μ M	72 h
U937	FLT3-WT	Cell Viability	>50 μ M	72 h
MV4-11	FLT3-ITD	Colony Formation	Significant reduction at 30 μ M	-
MV4-11	FLT3-ITD	Apoptosis (Hoechst/PI)	41.7% cell death at 50 μ M	24 h
MV4-11	FLT3-ITD	Caspase-3/7 Activation	6.6-fold increase at 50 μ M	24 h
U937	FLT3-WT	Caspase-3/7 Activation	2.6-fold increase at 50 μ M	24 h

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of **Petromurin C**.

Cell Viability Assay (Trypan Blue Exclusion)



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Protocol:

- Seed acute myeloid leukemia (AML) cells (e.g., MV4-11, U937) in 6-well plates at a density of 2×10^5 cells/mL.
- Treat the cells with various concentrations of **Petromurin C** (e.g., 0, 10, 30, 50 μ M) and a vehicle control.
- Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Following incubation, harvest the cells by centrifugation.
- Resuspend the cell pellet in phosphate-buffered saline (PBS).
- Mix 10 μ L of the cell suspension with 10 μ L of 0.4% Trypan Blue solution.
- Load 10 μ L of the mixture into a hemocytometer.
- Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
- Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100%.

Colony Formation Assay

Protocol:

- Prepare a single-cell suspension of AML cells.
- Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete medium.
- Treat the cells with the desired concentrations of **Petromurin C**.
- Incubate the plates for 7-14 days at 37°C in a humidified 5% CO₂ incubator, allowing colonies to form.
- After the incubation period, gently wash the colonies with PBS.
- Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.

- Stain the colonies with 0.5% crystal violet solution for 20 minutes.
- Gently wash the plates with water to remove excess stain and allow them to air dry.
- Count the number of colonies (typically defined as a cluster of >50 cells) and analyze the colony size.

Apoptosis Assay (Hoechst 33342 and Propidium Iodide Staining)

Protocol:

- Seed and treat AML cells with **Petromurin C** as described for the viability assay.
- After the desired treatment period (e.g., 24 hours), harvest the cells.
- Wash the cells with cold PBS.
- Resuspend the cells in a binding buffer.
- Add Hoechst 33342 solution (to a final concentration of 1 µg/mL) and Propidium Iodide (PI) solution (to a final concentration of 5 µg/mL).
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the stained cells using a fluorescence microscope or flow cytometer.
 - Live cells: Blue chromatin with organized structure.
 - Apoptotic cells: Bright blue, condensed, or fragmented chromatin.
 - Necrotic cells: Red and blue staining.

Caspase-3/7 Activity Assay

Protocol:

- Seed and treat AML cells with **Petromurin C**.

- After treatment, lyse the cells according to the manufacturer's protocol of a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
- Add the caspase-3/7 substrate (e.g., a luminogenic substrate containing the DEVD sequence) to the cell lysate.
- Incubate at room temperature to allow for the cleavage of the substrate by active caspases.
- Measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.
- Normalize the signal to the protein concentration of the lysate.

Western Blot Analysis

Protocol:

- Treat AML cells with **Petromurin C** and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Mcl-1, Bcl-2, Bcl-xL, cleaved caspase-3, β -actin) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Conclusion

Petromurin C is a promising natural product with potent anti-leukemic properties. Its ability to induce apoptosis through the intrinsic mitochondrial pathway and its synergistic activity with established anti-cancer agents like gilteritinib highlight its potential for further drug development. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate continued research into the therapeutic applications of **Petromurin C** and its analogs. Further investigation into its complete spectroscopic characterization and in vivo efficacy is warranted.

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